molecular formula C6H4BrFS B1322882 5-Bromo-2-fluorobenzenethiol CAS No. 321596-25-2

5-Bromo-2-fluorobenzenethiol

Cat. No.: B1322882
CAS No.: 321596-25-2
M. Wt: 207.07 g/mol
InChI Key: SHSYFORYQKPNSF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzenethiol is a useful research compound. Its molecular formula is C6H4BrFS and its molecular weight is 207.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSYFORYQKPNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Aryl Thiols in Modern Organic Synthesis

Aryl thiols, also known as thiophenols, are crucial reagents and intermediates in contemporary organic synthesis. springerprofessional.de They participate in a variety of chemical transformations, including the formation of aryl sulfides, which are integral components of many biologically active molecules and advanced materials. springerprofessional.deacs.org Traditional methods for synthesizing aryl thiols often involved harsh reaction conditions and multiple steps. beilstein-journals.org However, the advent of transition-metal-catalyzed coupling reactions has revolutionized their preparation, allowing for more efficient and versatile synthetic routes from aryl halides. beilstein-journals.org These modern techniques tolerate a wide range of functional groups, enabling the synthesis of complex aryl thiols with tailored properties. organic-chemistry.org The thiol group itself is highly reactive and can be readily modified, making aryl thiols valuable precursors for a diverse range of organosulfur compounds. rsc.org

Specific Context of 5 Bromo 2 Fluorobenzenethiol Within Contemporary Organic Chemistry

Influence of Halogen Substituents on Aromatic Reactivity

The presence of both fluorine and bromine on the benzene ring introduces competing electronic effects that significantly influence the molecule's reactivity towards both electrophiles and nucleophiles.

Halogen substituents on a benzene ring exhibit a dual electronic influence: a deactivating inductive effect and a weakly activating resonance effect. masterorganicchemistry.comyoutube.com

Resonance Effect (+R): Despite their electronegativity, both halogens possess lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system through resonance (or mesomeric effect). youtube.comacs.orglibretexts.org This donation of electron density partially counteracts the inductive effect and increases electron density specifically at the ortho and para positions. However, for halogens, the strong inductive withdrawal outweighs the weaker resonance donation, resulting in a net deactivation of the ring. masterorganicchemistry.comrsc.org The resonance effect is more efficient for fluorine than for bromine, as the 2p orbital of fluorine has a size more comparable to the 2p orbital of carbon, allowing for better orbital overlap. quora.com

In this compound, the benzene ring has three substituents, each influencing the position of an incoming electrophile. The thiol (-SH), fluoro (-F), and bromo (-Br) groups are all ortho-, para- directors. masterorganicchemistry.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

The directing power of these groups follows the general order of their activating strength: -SH > -F > -Br. The thiol group is an activating group, meaning it makes the ring more reactive than benzene and strongly directs substitution to its ortho and para positions. Conversely, the halogens are deactivating groups. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com Therefore, the regiochemical outcome of electrophilic aromatic substitution is primarily controlled by the most powerfully activating group, the thiol. The available positions for substitution are C4 and C6. Substitution at the C6 position (ortho to the thiol and meta to the bromine) is sterically hindered by the adjacent fluorine atom. Thus, electrophilic attack is most likely to occur at the C4 position, which is para to the thiol group and ortho to the bromine atom.

Aromatic rings bearing electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this type of reaction, a nucleophile displaces a leaving group (in this case, a halide) on the aromatic ring. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing substituents. masterorganicchemistry.com

In this compound, both halogens activate the ring for nucleophilic attack. A peculiar and important reactivity trend is observed in SNAr reactions: the leaving group ability is F > Cl > Br > I. wikipedia.orglibretexts.org This is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com The rate-determining step is the initial addition of the nucleophile to the aromatic ring, not the departure of the leaving group. stackexchange.commasterorganicchemistry.com Fluorine's powerful inductive effect makes the carbon atom it is attached to (C2) highly electrophilic and effectively stabilizes the negative charge of the Meisenheimer intermediate, thus accelerating the rate-limiting addition step. stackexchange.comnih.gov Consequently, in a competitive scenario, the fluorine atom is preferentially replaced by a nucleophile over the bromine atom.

The carbon-bromine bond in this compound serves as a key reactive site for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. thieme-connect.de

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.org

Negishi Coupling: This involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org

In these reactions, the C-Br bond is significantly more reactive than the C-F bond. thieme-connect.dewikipedia.org This difference in reactivity allows for highly selective transformations where the bromine atom is replaced by a new carbon-based group while the fluorine atom remains untouched. This selectivity makes the bromine atom a strategic handle for the late-stage functionalization and elaboration of the molecular scaffold. thieme-connect.de

Coupling Reaction Reagent Product Type Selectivity
Suzuki Ar'-B(OH)₂ Biaryl C-Br reacts, C-F stable
Negishi R-ZnX Alkyl/Aryl/Alkenyl-Aryl C-Br reacts, C-F stable
Sonogashira R-C≡CH Arylalkyne C-Br reacts, C-F stable

The fluorine atom at the C2 position plays a multifaceted role in determining the chemical properties of the molecule. Its strong electron-withdrawing capability pulls electron density from the ring, which has several consequences. thieme-connect.de

Deactivation towards Electrophiles: As discussed, the primary effect is a general deactivation of the benzene ring towards electrophilic attack. researchgate.net

Activation towards Nucleophiles: Crucially, this same inductive withdrawal makes the ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution, with the C-F bond itself being the most probable site of attack. stackexchange.commasterorganicchemistry.com

Modulation of Acidity: The electron-withdrawing nature of fluorine can influence the acidity of the thiol proton, making it more acidic compared to an unfluorinated analogue.

Altered Intermolecular Interactions: The presence of fluorine changes the molecule's electrostatic potential, creating a region of positive potential on the benzene ring's π-cloud, which can alter crystal packing and interactions with other molecules. thieme-connect.de

Reactions of the Thiol (-SH) Functional Group

The thiol group is a highly versatile functional group known for its nucleophilicity and susceptibility to oxidation. springerprofessional.dechemistrysteps.com

Oxidation: Aromatic thiols can be oxidized to various sulfur-containing functional groups depending on the oxidant and reaction conditions. Mild oxidizing agents like iodine or air can lead to the formation of the corresponding disulfide (bis(5-bromo-2-fluorophenyl) disulfide). chemistrysteps.comnih.gov Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids (-SO₂H) and, ultimately, sulfonic acids (-SO₃H). nih.gov

S-Alkylation: The thiol group is an excellent nucleophile, especially in its deprotonated thiolate form (S⁻). It readily participates in S-alkylation reactions with alkyl halides or other electrophiles to form thioethers (sulfides). commonorganicchemistry.comjmaterenvironsci.com This reaction is a common and efficient method for creating carbon-sulfur bonds. jmaterenvironsci.com

Thiol-Disulfide Interchange: Aromatic thiols can participate in thiol-disulfide interchange reactions, a process that is crucial in protein folding. acs.orgnih.gov The reactivity in these exchanges is correlated with the pKa of the thiol. acs.org

Table of Mentioned Compounds

Compound Name
This compound
Benzene
bis(5-bromo-2-fluorophenyl) disulfide
Sulfinic acids
Sulfonic acids
Thioethers
Boronic acid
Organozinc reagent
Terminal alkyne

Oxidation and Reduction Pathways of Aryl Thiols

The sulfur atom in aryl thiols like this compound exists in its most reduced state (-2). Consequently, it readily undergoes oxidation to various higher oxidation states. The transformation follows a well-established pathway, progressing from the thiol to sulfenic acid, then to sulfinic acid, and ultimately to the most stable sulfonic acid. researchgate.netnih.govacs.org

The stepwise oxidation is typically achieved using different oxidizing agents or by carefully controlling the stoichiometry of a strong oxidant, such as hydrogen peroxide. nih.govyoutube.com

Thiol (R-SH)Sulfenic Acid (R-SOH) : This initial oxidation step is often transient.

Sulfenic Acid (R-SOH)Sulfinic Acid (R-SO₂H) : Further oxidation yields the more stable sulfinic acid. nih.gov

Sulfinic Acid (R-SO₂H)Sulfonic Acid (R-SO₃H) : The final and generally irreversible oxidation step leads to the sulfonic acid. researchgate.netacs.org

For this compound, this pathway would result in the formation of 5-bromo-2-fluorobenzenesulfenic acid, 5-bromo-2-fluorobenzenesulfinic acid, and 5-bromo-2-fluorobenzenesulfonic acid, respectively.

Conversely, the thiol group itself is not typically subject to chemical reduction. Reduction reactions on a molecule containing a thiol group usually target other functionalities. In the case of this compound, the carbon-bromine bond could be susceptible to reduction under certain conditions, such as catalytic hydrogenation or with specific metal-based reducing agents, potentially yielding 2-fluorobenzenethiol. The thiol group's resistance to reduction allows for selective transformations elsewhere in the molecule.

Formation of Disulfides

One of the most characteristic reactions of thiols is their oxidation to form disulfides. This transformation involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. For this compound, this dimerization yields bis(5-bromo-2-fluorophenyl) disulfide.

This reaction is readily accomplished using a variety of mild oxidizing agents. Common reagents and conditions include:

Molecular iodine (I₂)

Hydrogen peroxide (H₂O₂) reddit.com

Oxygen from the air, often catalyzed by a base or metal ions

Dimethyl sulfoxide (B87167) (DMSO)

The general reaction is as follows: 2 R-SH + [O] → R-S-S-R + H₂O

This facile conversion is a key aspect of thiol chemistry, providing a straightforward route to symmetrical disulfides, which are themselves important substrates and intermediates in organic synthesis.

Derivatization to Sulfonyl Chlorides and Sulfonate Esters

Further oxidation of this compound under more vigorous conditions leads to the formation of highly valuable derivatives such as sulfonyl chlorides and sulfonate esters.

Synthesis of 5-Bromo-2-fluorobenzenesulfonyl Chloride

The direct conversion of this compound to its corresponding sulfonyl chloride is a powerful transformation. This is typically achieved by oxidative chlorination. The process involves treating the thiol with chlorine gas in the presence of an aqueous acid, such as hydrochloric acid. This reaction oxidizes the sulfur atom directly to the +6 oxidation state while also providing the chloride for the sulfonyl chloride group. The existence and properties of the resulting 5-Bromo-2-fluorobenzene-1-sulfonyl chloride are well-documented. nih.govoakwoodchemical.com

Formation of Sulfonate Esters

Once formed, 5-bromo-2-fluorobenzenesulfonyl chloride serves as a versatile intermediate for producing sulfonate esters. These esters are synthesized by reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a non-nucleophilic base, such as pyridine. researchgate.netyoutube.com The base neutralizes the HCl generated during the reaction, driving it to completion. youtube.com

This two-step sequence provides access to a wide array of sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and have applications as protecting groups and in the synthesis of pharmaceuticals and other fine chemicals.

Transformation Starting Material Reagent(s) Product
Sulfonyl Chloride SynthesisThis compoundCl₂, H₂O/HCl5-Bromo-2-fluorobenzenesulfonyl chloride
Sulfonate Ester Synthesis5-Bromo-2-fluorobenzenesulfonyl chlorideAlcohol (R'-OH), Pyridine5-Bromo-2-fluorophenyl sulfonate (R'-O-SO₂-Ar)

Conversion to Other Organosulfur Functionalities

The thiol group of this compound is a gateway to a diverse range of other organosulfur compounds, including sulfides, sulfonium (B1226848) salts, and sulfinate esters.

Sulfides (Thioethers) : Symmetrical or unsymmetrical sulfides can be readily prepared. The most common method is the S-alkylation of the corresponding thiolate (formed by deprotonating the thiol with a base) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction typically proceeds via an Sₙ2 mechanism. youtube.com Aryl sulfides can be formed via cross-coupling reactions (see section 3.2.6).

Sulfonium Salts : Further alkylation of a sulfide (B99878) with another molecule of an alkyl halide results in the formation of a sulfonium salt. In this product, the sulfur atom is trivalent and carries a positive charge. These salts are useful as alkylating agents and as precursors for ylide formation.

Sulfinate Esters : These compounds represent an intermediate oxidation state between a sulfenate and a sulfonate. They can be prepared through the controlled oxidation of the thiol to a sulfinic acid, nih.gov followed by esterification with an alcohol under acidic conditions. Alternatively, they can be synthesized by the reduction of a sulfonyl chloride and subsequent reaction with an alcohol.

Nucleophilic Reactions Involving the Thiol Group in Carbon-Sulfur Bond Formation

The thiol group of this compound, particularly in its deprotonated thiolate form, is an excellent nucleophile. This reactivity is central to its use in forming carbon-sulfur bonds. The thiolate anion is a soft nucleophile, readily attacking electrophilic carbon centers.

Key examples of these nucleophilic reactions include:

S-Alkylation : As mentioned previously, the reaction with alkyl halides is a classic example of the thiol's nucleophilicity and follows an Sₙ2 pathway. youtube.com

Epoxide Ring-Opening : The thiolate can attack the less substituted carbon of an epoxide ring, leading to the formation of a β-hydroxy sulfide. This reaction is regioselective and proceeds under basic conditions. youtube.com

Michael Addition : As a soft nucleophile, the thiolate can participate in conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds, forming a new C-S bond at the β-position.

These reactions underscore the utility of this compound as a sulfur nucleophile source for constructing complex organic molecules.

Cross-Coupling Reactions Involving Thiolates

Modern synthetic chemistry has developed powerful transition-metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. These methods allow for the coupling of thiolates with aryl or vinyl halides and triflates, providing efficient access to diaryl sulfides and aryl vinyl sulfides. This compound is a suitable substrate for these transformations upon conversion to its thiolate.

Notable cross-coupling methodologies include:

Buchwald-Hartwig C-S Coupling : This palladium-catalyzed reaction is an extension of the well-known Buchwald-Hartwig amination. organic-chemistry.org It typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple the thiolate with an aryl halide.

Ullmann Condensation : A classic method that uses a copper catalyst, often at high temperatures, to couple an aryl thiolate with an aryl halide. wikipedia.orgorganic-chemistry.org Modern protocols have been developed that use ligands and proceed under milder conditions. wikipedia.org

Nickel-Catalyzed Coupling : Nickel catalysts are also effective for C-S bond formation and offer a more cost-effective alternative to palladium. organic-chemistry.org

Photoinduced Copper-Catalyzed Coupling : Recent advances have demonstrated that copper-catalyzed C-S coupling can be achieved under very mild conditions (e.g., 0 °C) using light to promote the reaction via a single-electron transfer (SET) mechanism. organic-chemistry.org

Coupling Reaction Catalyst System Coupling Partners Product Type
Buchwald-HartwigPd(OAc)₂, Ligand (e.g., Xantphos)Aryl Halide/TriflateDiaryl Sulfide
Ullmann CondensationCuI, Ligand (e.g., Phenanthroline)Aryl HalideDiaryl Sulfide
Nickel-CatalyzedNiCl₂(dppe)Aryl HalideDiaryl Sulfide
Photoinduced CouplingCuI (no ligand needed)Aryl HalideDiaryl Sulfide

Radical Reactions for Thiolation, including C(sp³)-H bond functionalization

Beyond its ionic reactivity, this compound can participate in radical reactions. The relatively weak S-H bond can be homolytically cleaved to generate a thiyl radical (Ar-S•). This cleavage can be initiated by heat, UV light (photolysis), or a radical initiator (e.g., AIBN).

Once formed, the 5-bromo-2-fluorophenylthiyl radical can engage in several important transformations:

Radical Addition to Alkenes and Alkynes : The thiyl radical can add to carbon-carbon double or triple bonds. This reaction, often initiated photochemically, typically proceeds via an anti-Markovnikov pathway, where the sulfur atom adds to the less substituted carbon atom. This provides a complementary regioselectivity to ionic addition reactions.

C(sp³)-H Bond Functionalization : In more advanced applications, the thiyl radical can act as a hydrogen atom transfer (HAT) agent. In photocatalytic cycles, a HAT process can abstract a hydrogen atom from an unactivated C(sp³)-H bond, generating a carbon-centered radical. rsc.org This radical can then be trapped or further functionalized, enabling the direct conversion of C-H bonds to C-S bonds in a site-selective manner. rsc.org This represents a powerful strategy for late-stage functionalization of complex molecules.

Advanced Spectroscopic Characterization Techniques for 5 Bromo 2 Fluorobenzenethiol and Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and vibrational modes of a molecule.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in 5-Bromo-2-fluorobenzenethiol. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

Key functional group vibrations for this compound are expected in the following regions:

S-H Stretching: The thiol group (S-H) typically exhibits a weak stretching vibration in the range of 2550-2600 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are generally observed between 3000 and 3100 cm⁻¹.

C-C Stretching (Aromatic Ring): The characteristic stretching vibrations of the carbon-carbon bonds within the benzene ring appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: The strong carbon-fluorine bond gives rise to a distinct absorption band, typically in the 1200-1300 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, usually in the 500-650 cm⁻¹ region.

C-S Stretching: The carbon-sulfur stretching vibration is often weak and appears in the 600-800 cm⁻¹ range.

These characteristic absorption bands allow for the unambiguous identification of the key functional moieties within the this compound molecule.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in the infrared spectrum. For this compound, FT-Raman is particularly useful for observing the vibrations of the benzene ring and the C-S and C-Br bonds.

The Raman spectrum of this compound would be expected to show strong signals for:

Symmetric Ring Breathing Mode: A characteristic sharp and intense band for the symmetric expansion and contraction of the benzene ring.

C-S and C-Br Stretching: These vibrations, while potentially weak in the IR, can give rise to more prominent signals in the Raman spectrum.

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational landscape of the molecule.

A detailed assignment of the observed vibrational modes can be achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). ijtsrd.com Such calculations can predict the vibrational frequencies and their corresponding atomic motions, which are described by the Potential Energy Distribution (PED). The PED provides a quantitative measure of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. ijtsrd.com

A comprehensive vibrational analysis of this compound would involve correlating the experimental FT-IR and FT-Raman bands with the theoretically calculated frequencies and PEDs. This allows for a definitive assignment of each observed band to a specific molecular motion. For instance, a band around 1250 cm⁻¹ could be definitively assigned to the C-F stretching vibration based on a high PED contribution from the C-F bond stretch coordinate.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
ν(C-H)3100 - 3000Aromatic C-H stretching
ν(S-H)2600 - 2550Thiol S-H stretching
ν(C=C)1600 - 1450Aromatic ring stretching
δ(C-H)1300 - 1000In-plane C-H bending
ν(C-F)1300 - 1200C-F stretching
γ(C-H)900 - 675Out-of-plane C-H bending
ν(C-S)800 - 600C-S stretching
ν(C-Br)650 - 500C-Br stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In this compound, the aromatic protons will exhibit distinct chemical shifts and coupling patterns due to the influence of the bromo, fluoro, and thiol substituents.

The expected ¹H NMR spectrum would show three signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating nature of the thiol group. The coupling between adjacent protons (ortho, meta, and para) will result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets), which can be used to deduce the substitution pattern on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-3~7.3ddJ(H3-H4), J(H3-F)
H-4~7.0dddJ(H4-H3), J(H4-H6), J(H4-F)
H-6~7.4ddJ(H6-H4), J(H6-F)

Note: The predicted chemical shifts and coupling constants are approximate and can vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are highly sensitive to their local electronic environment.

The carbon atoms directly attached to the electronegative fluorine and bromine atoms will be significantly deshielded and appear at higher chemical shifts. The carbon attached to the sulfur atom will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). Furthermore, the coupling between the carbon atoms and the directly attached fluorine atom (¹JCF) and protons (¹JCH) provides valuable structural information.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Key Couplings
C-1 (C-S)~120-
C-2 (C-F)~160¹J(C-F)
C-3~115²J(C-F)
C-4~130³J(C-F)
C-5 (C-Br)~110-
C-6~125³J(C-F)

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved, providing a solid foundation for its application in further chemical research and development.

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds like this compound. wikipedia.org The 19F nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it highly receptive to NMR analysis. wikipedia.org A key advantage of 19F NMR is its wide chemical shift range, which is significantly larger than that for proton (1H) NMR, reducing the likelihood of signal overlap and simplifying spectral interpretation. wikipedia.orgthermofisher.com For organofluorine compounds, signals typically appear over a broad range, with fluorine substituents on aromatic rings absorbing in the region between -100 ppm and -200 ppm. wikipedia.orgazom.com

In the 19F NMR spectrum of this compound, a single resonance is expected, corresponding to the one fluorine atom on the benzene ring. The precise chemical shift of this fluorine is influenced by the electronic effects of the other substituents—the electron-withdrawing bromine atom and the electron-donating thiol group. The signal for this fluorine atom will be split into a multiplet due to spin-spin coupling with the nearby aromatic protons (1H nuclei). azom.com Specifically, coupling to the adjacent proton at C3 (ortho coupling, ³JHF) and the protons at C4 and C6 (meta and para couplings, ⁴JHF and ⁵JHF, respectively) will occur, with the magnitude of the coupling constants decreasing with distance.

Table 1: Predicted 19F NMR Parameters for this compound
ParameterExpected Value/PatternDescription
Chemical Shift (δ)-100 to -130 ppmTypical range for a fluorine atom on a benzene ring, influenced by adjacent Br and SH groups.
MultiplicityMultiplet (e.g., ddd)Splitting of the signal due to coupling with aromatic protons.
Coupling Constants (J)³JHF > ⁴JHF > ⁵JHFDescribes the interaction strength between the 19F nucleus and nearby 1H nuclei through chemical bonds.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For derivatives with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. NOESY detects through-space interactions between nuclei that are close to each other, providing definitive information about the relative stereochemistry and preferred conformation of the molecule in solution. Correlation Spectroscopy (COSY) experiments would be used to confirm the proton-proton (¹H-¹H) coupling network within the molecule, helping to assign specific protons in the aromatic ring and any attached side chains. rsc.org These advanced methods are essential in drug discovery and materials science, where the precise three-dimensional structure of a molecule dictates its biological activity or physical properties. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. libretexts.org For this compound, the mass spectrum is expected to show a distinct molecular ion peak (M⁺·). A key characteristic will be the presence of an M+2 peak of nearly equal intensity to the M⁺· peak, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com

Common fragmentation pathways would include the loss of the thiol group (-SH), the bromine atom (-Br), or cleavage of the aromatic ring. libretexts.org The relative abundance of these fragment ions provides insight into the stability of different parts of the molecule.

Table 2: Predicted EI-MS Fragments for this compound (C₆H₄BrFS)
m/z ValueIon FormulaDescription
208/206[C₆H₄BrFS]⁺·Molecular ion (M⁺·) and M+2 peak, showing the bromine isotopic pattern.
173[C₆H₃BrF]⁺·Loss of SH radical.
127[C₆H₄FS]⁺Loss of Br radical.
95[C₅H₄S]⁺Loss of Br and C-F fragment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. researchgate.net While nominal mass from EI-MS can confirm the integer molecular weight of this compound is 207, HRMS can distinguish its exact mass from other potential isomers or compounds with the same nominal mass. For C₆H₄⁷⁹BrFS, the calculated exact mass is 206.9295. This high level of accuracy is critical in chemical synthesis and metabolite identification to confirm that the correct product has been formed. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of this compound and to analyze reaction mixtures containing it. mdpi.com The most common mode for this type of analysis is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. diva-portal.org

A C18 (octadecylsilane) column is a standard choice for the stationary phase. mdpi.com For halogenated aromatic compounds, stationary phases like pentafluorophenyl (PFP) can offer alternative selectivity and improved separation due to different electronic interactions. chromforum.org The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation of components with varying polarities. UV detection is well-suited for this compound due to the aromatic ring's ability to absorb UV light.

Table 3: Typical HPLC Conditions for Analysis of this compound
ParameterConditionPurpose
Stationary PhaseC18 (ODS), PFP, or Phenyl-HexylProvides a nonpolar surface for separation based on hydrophobicity. chromforum.org
Mobile PhaseAcetonitrile/Water or Methanol/Water with 0.1% Formic AcidElutes the compound from the column; acid improves peak shape. mdpi.comsielc.com
Elution ModeIsocratic or GradientGradient elution is used for complex mixtures to improve resolution and reduce analysis time.
DetectorUV-Vis Detector (e.g., at 230 nm or 254 nm)Monitors the eluent for the presence of the UV-absorbing analyte. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity. mdpi.comunipd.it

The separation is typically achieved using reverse-phase liquid chromatography. A C18 column is a common choice for separating aromatic, non-polar compounds like halogenated benzenethiols. umb.edu The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the analyte from impurities. umb.edu

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this type of compound, often operated in negative ion mode to deprotonate the acidic thiol group, forming the [M-H]⁻ ion. umb.edu For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is utilized in Multiple Reaction Monitoring (MRM) mode. mdpi.commdpi.com In this mode, a specific precursor ion (the deprotonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This process significantly reduces background noise and matrix effects. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly a 1:1 natural abundance, resulting in a characteristic pair of peaks separated by 2 Da in the mass spectrum for any bromine-containing ion. nih.gov This signature is a powerful tool for confirming the presence of the bromine atom in the molecule and its fragments. nih.gov

Table 1: Representative LC-MS/MS Parameters for Analysis of Halogenated Thiophenols

Parameter Typical Condition Purpose
Chromatography
LC System High-Performance Liquid Chromatography (HPLC) Separation of analyte from sample matrix
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm) Stationary phase for separation of non-polar compounds nih.gov
Mobile Phase A Water with 0.1% Formic Acid Aqueous component of the mobile phase nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic component of the mobile phase nih.gov
Flow Rate 0.2 - 0.5 mL/min Propels mobile phase through the column
Column Temperature 35 - 40 °C Ensures reproducible retention times nih.gov
Injection Volume 1 - 10 µL Volume of sample introduced into the system mdpi.com
Mass Spectrometry
MS System Triple Quadrupole (QqQ) or Q-TRAP Analyzes mass-to-charge ratio of ions
Ionization Mode Electrospray Ionization (ESI), Negative Generates ions for MS analysis umb.edu
Monitoring Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification mdpi.com
Precursor Ion (Q1) m/z 205/207 ([M-H]⁻) The deprotonated molecular ion of this compound
Product Ion (Q3) Analyte-specific fragment A characteristic fragment ion used for confirmation and quantification

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net This enhanced performance is achieved by using columns packed with smaller, sub-2 µm particles, which requires instrumentation capable of handling the resulting higher backpressures. pharmrxiv.de

For the analysis of this compound and its derivatives, a UPLC method would provide sharper and narrower peaks, leading to better separation from closely related impurities and a lower limit of detection (LOD). mdpi.com The fundamental principles of separation are similar to HPLC, typically employing a reverse-phase C18 column and a water/acetonitrile or water/methanol gradient. nih.gov However, the increased efficiency of UPLC allows for much faster run times, often reducing analysis from over 10 minutes to just a few minutes without sacrificing separation quality. pharmrxiv.de

The validation of a UPLC method for quantifying this compound would involve assessing parameters such as linearity, accuracy, precision, LOD, and limit of quantitation (LOQ) to ensure the method is reliable and fit for purpose. researchgate.net When coupled with mass spectrometry (UPLC-MS/MS), this technique provides a high-throughput and highly sensitive platform for the quantitative analysis of halogenated aromatic compounds in various matrices. researchgate.netpharmrxiv.de

Table 2: Illustrative UPLC Method Parameters for Aromatic Compound Analysis

Parameter Typical Condition Advantage over HPLC
Chromatography
UPLC System Ultra-Performance Liquid Chromatography System Designed for high-pressure operation
Column UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) Smaller particles for higher separation efficiency nih.gov
Mobile Phase A Water with 0.1% Formic Acid Standard aqueous mobile phase nih.gov
Mobile Phase B Acetonitrile Standard organic mobile phase nih.gov
Flow Rate 0.4 - 0.6 mL/min Higher flow rate enabled by the system's pressure tolerance nih.gov
Column Temperature 40 °C Maintains consistent chromatography mdpi.com
Analysis Time < 5 minutes Significantly faster analysis times nih.gov
Detection

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as halogens and sulfur) in a sample. researchgate.net For a newly synthesized or purified compound like this compound, elemental analysis serves as a crucial check of purity and confirms that the empirical formula is consistent with its proposed molecular structure. nih.gov

The most common method for determining carbon, hydrogen, and sulfur content is combustion analysis. researchgate.net In this process, a small, accurately weighed sample of the compound is combusted at high temperatures in an oxygen-rich atmosphere. This converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). These combustion gases are then separated and measured by a detector, allowing for the calculation of the mass percentage of each element in the original sample. Halogens like bromine and fluorine are typically determined by other methods.

The molecular formula of this compound is C₆H₄BrFS. Based on this formula, the theoretical elemental composition can be calculated. Experimental results from elemental analysis are then compared to these theoretical values. For a compound to be considered pure, the experimentally determined percentages should typically be within ±0.4% of the calculated values. nih.gov This agreement provides strong evidence for the compound's identity and purity. researchgate.netnih.gov

Table 3: Theoretical Elemental Composition of this compound (C₆H₄BrFS)

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 6 72.066 34.79
Hydrogen H 1.008 4 4.032 1.95
Bromine Br 79.904 1 79.904 38.58
Fluorine F 18.998 1 18.998 9.17
Sulfur S 32.06 1 32.06 15.48

| Total | | | | 207.06 | 100.00 |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluorobenzenethiol

Vibrational Frequency Calculations and Normal Coordinate Analysis

Correlation and Comparison with Experimental Spectroscopic DataThe final step in a computational spectroscopic study is to compare the predicted IR and Raman spectra with experimentally measured spectra. A strong correlation between the theoretical and experimental data provides confidence in the accuracy of the computational model and allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.

While the methodologies for such an investigation are well-established and have been successfully applied to a variety of bromo- and fluoro-substituted aromatic compounds, the specific application of these techniques to 5-Bromo-2-fluorobenzenethiol has not been reported. The absence of such a study means that detailed, scientifically validated data on its optimized geometry, electronic properties, and vibrational spectra are not currently available. Future research focusing on this specific molecule would be necessary to provide the in-depth computational analysis required for a comprehensive scientific article.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational methods allow for a detailed examination of the electronic structure of this compound, providing predictions about its reactivity and interaction with other chemical species.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgyoutube.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

Table 1: Predicted Frontier Orbital Energies and Properties of this compound (Estimated based on related compounds)

ParameterEstimated Value (eV)Implication
HOMO Energy-6.5 to -5.5Moderate electron-donating ability
LUMO Energy-1.5 to -0.5Moderate electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0Good kinetic stability

Note: These values are estimations based on computational studies of structurally similar halogenated and thiophenol compounds and are intended to be illustrative.

Natural Bond Orbital (NBO) analysis provides a localized picture of the electron density in a molecule, translating the complex wavefunctions into familiar chemical concepts such as lone pairs, bonds, and antibonding orbitals. joaquinbarroso.com This method is particularly useful for understanding intermolecular interactions and charge transfer processes. researchgate.net

In this compound, NBO analysis would reveal the nature of the C-S, C-F, and C-Br bonds, as well as the lone pairs on the sulfur, fluorine, and bromine atoms. The interactions between filled (donor) and empty (acceptor) orbitals provide a quantitative measure of electron delocalization and hyperconjugation effects. For instance, the interaction between the lone pairs of the sulfur atom and the antibonding orbitals of the aromatic ring (n -> σ*) can be quantified, indicating the extent of electron donation from the thiol group to the ring. Similarly, the electron-withdrawing effects of the fluorine and bromine atoms can be analyzed through the delocalization of electron density from the ring into their antibonding orbitals. These charge transfer interactions are crucial in determining the molecule's reactivity and its ability to form hydrogen bonds or other non-covalent interactions. chemrxiv.org

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the sulfur atom of the thiol group due to its lone pairs, making it a likely site for interaction with electrophiles or for hydrogen bond donation. The fluorine and bromine atoms, being highly electronegative, would also exhibit negative potential, though the effect of the σ-hole on bromine might create a region of positive potential along the C-Br bond axis. nih.gov The hydrogen atom of the thiol group would have a positive potential, making it a potential hydrogen bond donor. The aromatic ring itself would display a complex potential landscape, influenced by the competing electronic effects of the substituents.

The acidity of the thiol group in this compound is significantly influenced by the electronic effects of the fluorine and bromine substituents. These effects are transmitted through the aromatic ring and can be understood in terms of inductive and resonance effects. Both fluorine and bromine are electron-withdrawing through the inductive effect, which stabilizes the thiolate anion formed upon deprotonation, thereby increasing the acidity of the thiol. nih.gov

Spectroscopic Property Simulations (e.g., UV-Vis Spectroscopy using Time-Dependent Density Functional Theory (TD-DFT))

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate and predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. mdpi.comspectroscopyonline.com TD-DFT calculations can provide information about the electronic transitions between molecular orbitals, including their energies and intensities, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.net

For this compound, a TD-DFT calculation would predict the wavelengths at which the molecule absorbs light in the ultraviolet and visible regions. These absorptions correspond to electronic excitations, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. The nature of these transitions (e.g., π -> π* or n -> π*) can also be elucidated. The presence of the aromatic ring and the various substituents will influence the absorption spectrum. The thiol group and the halogens, with their lone pairs and influence on the π-system, are expected to cause shifts in the absorption bands compared to benzene (B151609). Simulating the UV-Vis spectrum can aid in the identification and characterization of the compound and provide insights into its electronic structure. researchgate.netrsc.org

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates, and most importantly, the transition states that connect them. Transition state calculations allow for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. youtube.com

For this compound, several types of reactions could be investigated computationally. For example, the mechanism of its synthesis, or its reactivity in nucleophilic or electrophilic substitution reactions could be explored. youtube.com Calculations could be used to model the deprotonation of the thiol group and the subsequent reaction of the resulting thiolate as a nucleophile. The role of the fluorine and bromine substituents in directing the regioselectivity of electrophilic aromatic substitution reactions could also be investigated. By mapping the potential energy surface for a given reaction, computational studies can provide a detailed, step-by-step understanding of the transformation, which can be difficult to obtain through experimental means alone. For instance, in a potential S-alkylation reaction, the transition state for the nucleophilic attack of the sulfur on an alkyl halide could be located and its energy calculated to predict the reaction's feasibility.

Applications of 5 Bromo 2 Fluorobenzenethiol As a Key Building Block in Advanced Synthesis

Role in Pharmaceutical Intermediate Synthesis

The distinct reactivity of its functional groups allows 5-Bromo-2-fluorobenzenethiol to be incorporated into sophisticated molecular architectures, positioning it as a critical starting material in multi-step syntheses aimed at producing high-value pharmaceutical compounds.

This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents, particularly in the field of drug discovery for complex diseases. Scientific literature and patent filings demonstrate its application in creating advanced molecular structures that serve as inhibitors for specific biological targets. For instance, the compound is a documented precursor in the synthesis of galactoside inhibitors of galectins and in the creation of inhibitors for protease-activated receptor-2 (PAR2). google.comgoogle.com Its role as a foundational building block enables chemists to introduce the 5-bromo-2-fluorophenylthio moiety into larger molecules, which is critical for achieving the desired pharmacological profile of the final active pharmaceutical ingredient.

While the structural motif of this compound suggests its potential use in the synthesis of various derivatives, specific examples of its direct conversion into sulfonamide derivatives are not extensively documented in the reviewed scientific and patent literature.

The application of this compound as a building block is prominently featured in the development of therapeutic agents with targeted pharmacological effects, including anti-inflammatory and anti-cancer activities.

Anti-inflammatory Compounds: The compound is used in the synthesis of inhibitors of protease-activated receptor-2 (PAR2), a target implicated in a variety of inflammatory conditions. google.com These inhibitors are being investigated for the treatment of pain, musculoskeletal inflammation, neuroinflammatory disorders, airway inflammation, itch, and dermatitis. Furthermore, it is a precursor for galectin-3 inhibitors, which are under development for treating inflammation, fibrosis, and scarring. google.com

Anti-cancer Compounds: Galectin-3 is also a significant target in oncology due to its role in promoting tumor growth, angiogenesis, and metastasis. google.com By serving as an intermediate in the synthesis of potent galectin-3 inhibitors, this compound contributes to the development of novel anti-cancer therapies. google.com These inhibitors are also being explored for treating autoimmune diseases, metabolic disorders, and heart disease. google.com

The following table summarizes the novel therapeutic agents synthesized using this compound and their targeted activities.

Therapeutic TargetClass of AgentPotential Pharmacological Activities
Galectin-3Galactoside InhibitorsAnti-cancer, Anti-inflammatory, Anti-fibrotic google.com
Protease-Activated Receptor-2 (PAR2)Imidazole and Triazole CompoundsAnti-inflammatory, Analgesic google.com

Contributions to Agrochemical and Fine Chemical Synthesis

The utility of chemical intermediates often extends beyond pharmaceuticals into other sectors of the chemical industry, such as agrochemicals and the production of specialty materials like dyes.

Based on a review of scientific and patent literature, there are no specific, documented instances of this compound being used as a direct intermediate in the synthesis of agrochemicals or pesticides.

No specific applications of this compound in the synthesis of dyes or other specialty chemicals were identified in the reviewed literature.

Advanced Materials Science Applications

The distinct functionalities of this compound enable its incorporation into complex molecular architectures, leading to the development of materials with highly specialized and desirable properties for a range of advanced applications.

Precursor for Polymer Materials with Specialized Thermal, Chemical, and Optical Properties

The presence of both a thiol (-SH) and a bromo group (-Br) makes this compound an ideal monomer component for step-growth polymerization, particularly through "thiol-bromo click polymerization". nih.govrsc.org This type of reaction is known for its high efficiency and functional group tolerance, allowing for the synthesis of well-defined polymers. nih.gov

By incorporating this compound, polymers with specialized properties can be engineered:

Thermal Stability: The aromatic backbone and the strong carbon-fluorine bond contribute to high thermal stability in the resulting polymers, with research on analogous fluorinated poly(aryl thioether)s showing stability up to 300 °C. nih.gov

Chemical Resistance: The fluorine content enhances the chemical resistance and hydrophobicity of the polymer chains. nih.gov

Optical Properties: The inclusion of sulfur and aromatic rings leads to polymers with high refractive indices and high optical transparency, making them suitable for optical applications. rsc.orgresearchgate.net Research on multifunctional polymers synthesized via thiol-bromo click polymerization has demonstrated their potential in light refraction applications. rsc.org

Below is a table summarizing the properties of polymers synthesized using a thiol-bromo click polymerization methodology, which is applicable to monomers like this compound.

PropertyValue/CharacteristicSource
Thermal Stability (TGA)Up to 300 °C nih.gov
Glass Transition Temp. (Tg)-25 to 82 °C (tunable) nih.gov
Water Contact Angle55 to 90° (tunable) nih.gov
Refractive IndexHigh, over a wide spectral region rsc.org
Optical TransparencyHigh in the visible region rsc.org

Integration into Complex Heterocyclic Systems for Optoelectronic Applications

Heterocyclic compounds are fundamental to the field of optoelectronics. This compound serves as a valuable precursor for sulfur-containing heterocycles, such as thiophenes and thiazoles, which are key components in many organic electronic materials.

The synthetic utility of this building block lies in its distinct reactive sites:

The thiol group can participate in cyclization reactions to form the sulfur-containing heterocyclic ring.

The bromo group acts as a crucial handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille), allowing the heterocyclic core to be integrated into larger π-conjugated systems.

The fluoro group provides a means to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, of the final molecule, which is critical for optimizing performance in optoelectronic devices.

This strategic combination allows for the rational design of complex conjugated molecules for applications in organic electronics.

Building Block for Semiconductors and Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, the design of molecular building blocks is paramount. This compound is a precursor for small molecules and polymers used in organic semiconductors and OLEDs. nih.govnbinno.com Thiophene-based derivatives, for which this compound is a potential starting material, are a well-established class of organic semiconductors. researchgate.net

The role of each functional group is critical:

The thiol group enables the formation of sulfur-containing aromatic systems (e.g., phenyl-thienyl structures) that often exhibit excellent charge transport properties. nih.gov

The bromo functionality is essential for polymerization or for building up larger molecules through established cross-coupling chemistries, a common strategy in the synthesis of semiconducting polymers. nbinno.com

The fluorine atom is known to influence molecular packing and lower the LUMO energy level, which can improve electron injection and transport, as well as enhance the stability of the material.

The development of efficient blue OLEDs remains a significant challenge, and molecular design is key to creating materials with the required stability and color purity. scispace.com The ability to tune electronic properties through fluorination makes building blocks like this compound particularly relevant in the search for next-generation OLED materials. scispace.com

Catalysis and Reagent Development

Beyond materials science, this compound is a valuable tool in the development of new synthetic methods and catalytic systems.

Use in New Methodologies for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic chemistry, with broad applications in pharmaceuticals and materials science. nih.gov this compound serves as a key reagent in the exploration of new C–S bond-forming reactions. mit.eduscispace.comrsc.org

Its thiol group can react with a variety of carbon electrophiles. Recent advancements in this area include:

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for forming C–S bonds under mild conditions. beilstein-journals.org In these reactions, an aryl thiol can be coupled with substrates like aryl diazonium salts to form diaryl sulfides. beilstein-journals.org

Phosphine-Catalyzed Reactions: Chiral phosphines can catalyze the enantioselective addition of aryl thiols to substrates like allenoates, providing access to valuable chiral aryl alkyl sulfides. scispace.comrsc.org

Transition-Metal Catalysis: Palladium, nickel, and copper catalysts are widely used to facilitate the arylation of thiols. nih.gov

In these methodologies, this compound can be used as a model substrate to test the scope and efficiency of new catalytic systems, with its bromo- and fluoro- groups serving as probes for functional group tolerance.

Derivatization to Catalytic Species or Ligands

The development of new ligands is crucial for advancing transition-metal catalysis. nih.govliv.ac.uk this compound can be chemically modified to produce novel ligands with tailored electronic and steric properties.

A plausible synthetic route involves modifying the thiol group to incorporate a coordinating atom like phosphorus, creating a P,S-heterodonor ligand. beilstein-journals.orgresearchgate.net The electronic properties of such a ligand can be systematically tuned by the fluorine and bromine substituents on the aromatic ring. These substituents influence the electron density at the coordinating atoms, which in turn affects the stability and reactivity of the resulting metal complex. researchgate.net The bromine atom also offers a site for further functionalization, such as linking the ligand to a larger molecular or polymeric support. nih.gov The design of such hemilabile ligands, which contain both strongly and weakly coordinating sites, is an active area of research for developing more efficient and selective catalysts. researchgate.netnih.gov

Functionalization of Complex Molecular Architectures

This compound serves as a versatile intermediate in the synthesis of complex organic molecules due to its distinct reactive sites. The presence of a nucleophilic thiol group, a bromine atom suitable for cross-coupling reactions, and a fluorine atom that modulates electronic properties allows for a multi-stage, controlled approach to building intricate molecular frameworks. This trifunctional nature enables chemists to introduce a variety of substituents and construct diverse chemical structures through sequential and orthogonal reactions.

Strategies for Site-Selective Functionalization

The strategic functionalization of this compound hinges on the differential reactivity of its three key functional components: the thiol (-SH), the bromo (-Br), and the fluoro (-F) groups. This allows for a high degree of site-selectivity, where one part of the molecule can be modified while the others remain intact for subsequent transformations.

Key strategies for achieving this selectivity include:

Orthogonal Reactivity : The thiol and bromo groups exhibit orthogonal reactivity. The thiol group readily participates in nucleophilic reactions under relatively mild basic conditions, such as S-alkylation or Michael additions. In contrast, the carbon-bromine bond is typically activated for substitution under transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling). This difference allows for a stepwise functionalization pathway. A reaction can first be performed at the thiol position, followed by a completely different type of reaction at the bromine site.

Chemoselectivity at the Thiol Group : The thiol moiety is a soft nucleophile, making it highly reactive towards soft electrophiles. It can be selectively alkylated, acylated, or undergo addition to activated alkenes without disturbing the more stable C-Br bond on the aromatic ring. Furthermore, the thiol can be oxidized to form disulfides, sulfonyl chlorides, or sulfonic acids, providing another avenue for diversification. nih.gov

Activation of the C-Br Bond : The bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation. This is most commonly achieved through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. Alternatively, the C-Br bond can undergo lithium-halogen exchange to generate a potent organolithium nucleophile, which can then react with a wide range of electrophiles. This process is often performed at very low temperatures to prevent side reactions. nih.gov

Influence of the Fluoro Group : The electron-withdrawing fluorine atom influences the reactivity of the entire aromatic ring. It activates the ring towards nucleophilic aromatic substitution (SNAr) and directs electrophilic aromatic substitution. researchgate.net Its presence also modulates the reactivity of the adjacent C-Br bond in oxidative addition steps during catalytic cycles.

This combination of features allows for a programmed approach to synthesis, where the unique reactivity of each site is exploited in a logical sequence to build complex target molecules.

Construction of Novel Chemical Structures through Targeted Substitution and Addition Reactions

The distinct reactive handles on this compound enable the construction of novel and complex chemical structures through a variety of targeted reactions. The thiol group primarily engages in nucleophilic substitution and addition reactions, while the bromine atom is the main site for metal-mediated substitution reactions.

Reactions at the Thiol Group:

The nucleophilic character of the thiol group is widely exploited for introducing diverse functionalities. One powerful method is the thiol-Michael addition, a type of conjugate addition reaction. This reaction proceeds under mild conditions and is considered a "click chemistry" method due to its high efficiency and atom economy. nih.gov For instance, the thiol group can react with various Michael acceptors like α,β-unsaturated carbonyls, esters, and nitriles to introduce new side chains.

Another common strategy is nucleophilic substitution, where the thiol acts as a nucleophile to displace leaving groups from electrophilic partners, such as alkyl halides or acyl chlorides, to form thioethers and thioesters, respectively.

Reactions at the Bromo Group:

The bromine atom is an exceptionally versatile handle for extending the molecular framework through cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new C-C, C-N, and C-O bonds. For example, in a Suzuki coupling, the C-Br bond can be reacted with an organoboron compound in the presence of a palladium catalyst to form a new biaryl structure. Similarly, Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling with an amine.

The following interactive table summarizes some of the key transformations used to functionalize this compound, leading to the construction of novel chemical entities.

Reaction TypeReactive SiteReagents/ConditionsResulting StructureReference
Thiol-Michael AdditionThiol (-SH)α,β-Unsaturated ester, Base catalystThioether with ester functionality nih.gov
Nucleophilic Substitution (S-alkylation)Thiol (-SH)Alkyl Halide (e.g., Benzyl (B1604629) bromide), BaseThioether nih.gov
OxidationThiol (-SH)Oxidizing agent (e.g., Trichloroisocyanuric acid)Sulfonyl chloride nih.gov
Suzuki Cross-CouplingBromo (-Br)Arylboronic acid, Pd catalyst, BaseBiaryl compound nih.gov
Buchwald-Hartwig AminationBromo (-Br)Amine, Pd catalyst, BaseArylamine
Lithium-Halogen ExchangeBromo (-Br)t-BuLi, -95°C, then an electrophile (e.g., B(OMe)3)Arylboronate ester nih.gov

Through the sequential application of these addition and substitution reactions, this compound acts as a linchpin, enabling the assembly of complex molecules that would be difficult to synthesize through other methods. This strategic approach is crucial in fields like medicinal chemistry and materials science for creating novel compounds with tailored properties. nih.gov

Future Directions and Emerging Research Areas

Development of More Sustainable and Atom-Economical Synthetic Routes for 5-Bromo-2-fluorobenzenethiol

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. Future research is expected to focus on developing more environmentally benign, safer, and more efficient manufacturing processes for this compound. Key areas of advancement will likely include the move away from traditional, multi-step batch processes towards more streamlined and sustainable methods.

Potential Sustainable Synthetic Approaches:

ApproachDescriptionPotential Advantages
Continuous Flow Chemistry Shifting from batch processing to continuous flow synthesis can offer significant benefits.Improved safety, better heat and mass transfer, increased efficiency, and easier scalability.
Catalytic C-H Functionalization Direct, selective functionalization of C-H bonds to introduce the bromo, fluoro, and thiol groups onto a benzene (B151609) ring.Reduces the number of synthetic steps, minimizes waste, and improves atom economy.
Biocatalysis The use of enzymes to catalyze specific steps in the synthesis.High selectivity, mild reaction conditions, and reduced environmental impact.
Greener Reagents and Solvents Research into replacing hazardous reagents and solvents with more benign alternatives is ongoing. Development of less toxic fluorinating, brominating, and thiolating agents, and the use of recyclable catalysts.

These approaches aim to reduce the environmental footprint associated with the synthesis of halogenated and sulfur-containing aromatic compounds.

Exploration of Novel Reactivity Patterns and Functional Group Interconversions of the Compound

The presence of three distinct functional groups (thiol, bromo, and fluoro) on the benzene ring of this compound offers a rich landscape for exploring novel chemical transformations. The high reactivity of the thiol group, in particular, allows for a variety of structural modifications.

Key Areas of Reactivity Exploration:

Thiol Group Transformations: The thiol group can be readily converted into other sulfur-based functionalities. This includes oxidation to sulfonyl chlorides, which can then be transformed into sulfonamides. nih.gov The thiol group can also participate in thiol-Michael additions and nucleophilic substitutions to create diverse thioethers. nih.gov

Cross-Coupling Reactions: The bromo-substituent is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents at this position.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the other substituents, can potentially undergo nucleophilic aromatic substitution, allowing for the introduction of oxygen, nitrogen, or other sulfur nucleophiles.

Table of Potential Functional Group Interconversions:

Starting Functional GroupReagents/ConditionsResulting Functional Group
Thiol (-SH)Trichloroisocyanuric acid (TCCA)Sulfonyl chloride (-SO2Cl)
Thiol (-SH)Alkyl halides, baseThioether (-SR)
Bromo (-Br)Organoboronic acid, Palladium catalystAryl/Alkyl group (-R)
Bromo (-Br)Alkyne, Palladium/Copper catalystAlkynyl group (-C≡CR)
Fluoro (-F)Strong nucleophile (e.g., RO-, R2N-)Ether (-OR), Amine (-NR2)

Integration into Advanced Catalytic Cycles (e.g., Photoredox Catalysis, Electrochemistry)

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis due to its mild reaction conditions and high functional group tolerance. mdpi.com The unique electronic properties of this compound make it a candidate for integration into such advanced catalytic systems.

Thiophenols are known to participate in photoredox-mediated reactions, such as thiol-ene and thiol-yne reactions, for the construction of carbon-sulfur bonds. mdpi.com The thiol group of this compound could be utilized in similar transformations. Furthermore, the presence of the bromine atom opens up possibilities for its involvement in atom transfer radical addition (ATRA) reactions under photoredox conditions. chemrxiv.org The fluorinated aromatic core can also influence the electrochemical properties of the molecule, making it a potential substrate for electrochemical synthesis and catalysis.

Potential Roles in Advanced Catalysis:

Hydrogen Atom Transfer (HAT) Reagent: The thiol group can act as a hydrogen atom donor in photoredox cycles.

Radical Precursor: The C-Br bond can be homolytically cleaved under photoredox conditions to generate an aryl radical for subsequent reactions.

Electrochemical Mediator: The redox properties of the molecule could be harnessed in electrosynthetic transformations.

Computational Design and Predictive Modeling for Targeted Synthesis and Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These methods can be applied to this compound to accelerate the discovery of new applications and optimize synthetic routes.

Applications of Computational Modeling:

Area of ApplicationComputational MethodObjective
Reaction Prediction Density Functional Theory (DFT)To predict the reactivity of the different functional groups and guide the design of new reactions.
Catalyst Design Molecular Docking, DFTTo design catalysts that can selectively act on one of the functional groups of the molecule.
Materials Science Molecular Dynamics (MD) simulationsTo predict the properties of polymers or other materials derived from this compound.
Drug Discovery Quantitative Structure-Activity Relationship (QSAR)To design and predict the biological activity of derivatives for potential pharmaceutical applications. nih.gov

By leveraging computational tools, researchers can gain a deeper understanding of the molecule's behavior and rationally design new derivatives with desired properties, thereby reducing the need for extensive trial-and-error experimentation.

Expanded Applications of this compound in Interdisciplinary Fields

The versatile chemical nature of this compound makes it a valuable building block for a wide range of applications in various scientific disciplines. While currently utilized primarily as a synthetic intermediate, its derivatives have the potential for direct application in several fields.

Potential Interdisciplinary Applications:

Pharmaceuticals: Halogenated and sulfur-containing aromatic compounds are common motifs in many pharmaceuticals. Derivatives of this compound could be explored for their potential as novel therapeutic agents. The core structure can be found in precursors to compounds with potential biological activity.

Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a key intermediate in the synthesis of new pesticides and herbicides. nbinno.com For instance, related structures like 5-bromo-2-fluorobenzeneboronic acid are important intermediates for non-ester pyrethroid compounds used as pesticides. google.com

Materials Science: The introduction of this molecule into polymer backbones or as a component in organic electronic materials could impart unique properties such as flame retardancy, altered electronic characteristics, and increased thermal stability.

Organic Electronics: The combination of fluorine, bromine, and sulfur atoms can influence the electronic properties of organic molecules. Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The continued exploration of this compound and its derivatives is expected to uncover new functionalities and applications, further solidifying its importance as a versatile chemical building block.

Q & A

Q. How is this compound utilized in materials science for functionalizing surfaces?

  • Methodology : Chemisorb onto gold nanoparticles (AuNPs) via Au-S bonds. Characterize monolayer formation using AFM and surface plasmon resonance (SPR). Optimize ligand density by varying reaction time/temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.